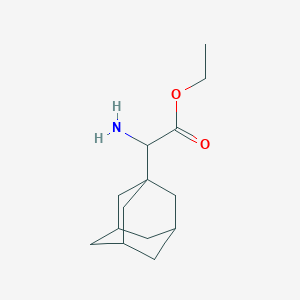
Ethyl 2-(1-adamantyl)-2-aminoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(1-adamantyl)-2-aminoacetate is a chemical compound that belongs to the class of adamantane derivatives Adamantane is a unique, cage-like hydrocarbon structure that imparts significant stability and rigidity to its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-adamantyl)-2-aminoacetate typically involves the reaction of 1-adamantylamine with ethyl bromoacetate under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of 1-adamantylamine attacks the electrophilic carbon of ethyl bromoacetate, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity of the product. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-adamantyl)-2-aminoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted adamantyl derivatives.
Scientific Research Applications
Ethyl 2-(1-adamantyl)-2-aminoacetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antiviral and antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of antiviral agents.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its rigid and stable structure.
Mechanism of Action
The mechanism of action of Ethyl 2-(1-adamantyl)-2-aminoacetate involves its interaction with molecular targets, such as enzymes or receptors. The adamantyl group provides steric hindrance and stability, which can enhance the compound’s binding affinity and specificity. The amino group can form hydrogen bonds or ionic interactions with target molecules, contributing to its biological activity.
Comparison with Similar Compounds
Ethyl 2-(1-adamantyl)-2-aminoacetate can be compared with other adamantane derivatives, such as:
1-Adamantylamine: Lacks the ester group, making it less versatile in chemical reactions.
1-Adamantylacetic acid: Contains a carboxylic acid group instead of an amino group, leading to different reactivity and applications.
1-Adamantylmethanol: Contains a hydroxyl group, which affects its solubility and reactivity.
This compound is unique due to the presence of both an amino group and an ester group, providing a balance of reactivity and stability that is advantageous for various applications.
Properties
IUPAC Name |
ethyl 2-(1-adamantyl)-2-aminoacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-2-17-13(16)12(15)14-6-9-3-10(7-14)5-11(4-9)8-14/h9-12H,2-8,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUPACLSKQOLDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C12CC3CC(C1)CC(C3)C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
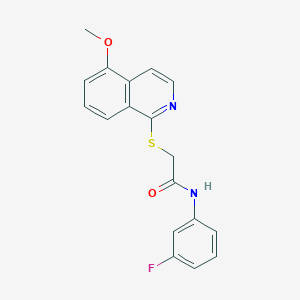
![5-{3-[(Tert-butoxy)carbonyl]-2,2-dimethyl-1,3-oxazolidin-4-yl}pent-4-enoic acid](/img/structure/B2754465.png)
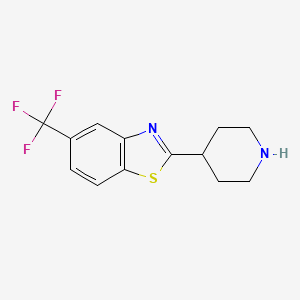
![N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-4-(2-methoxyphenyl)oxane-4-carboxamide](/img/structure/B2754469.png)
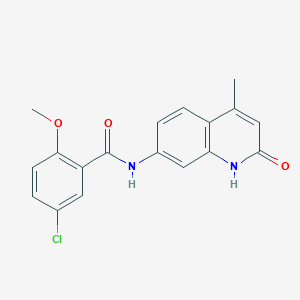
![Ethyl 4-[(2,4-dichlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate](/img/structure/B2754471.png)
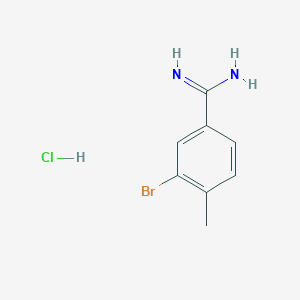
![Imidazo[2,1-b]thiazol-5-ylmethanamine hydrochloride](/img/structure/B2754475.png)

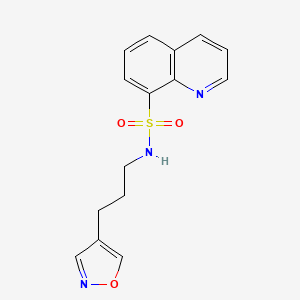
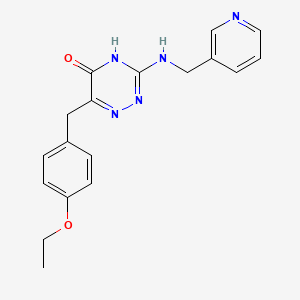
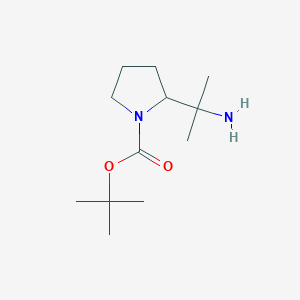
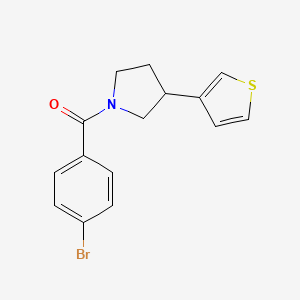
![2-chloro-6-fluoro-N-{[4-(4-fluorophenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2754486.png)
